molecular formula C11H10Cl2N4O2 B12520632 2,2'-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) CAS No. 674309-08-1

2,2'-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one)

Cat. No.: B12520632
CAS No.: 674309-08-1
M. Wt: 301.13 g/mol
InChI Key: OEQYXLCXPPWBSA-UHFFFAOYSA-N
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Description

2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) is a synthetic organic compound characterized by the presence of two 6-chloropyridazin-3(2H)-one moieties connected by a propane-1,3-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloropyridazin-3(2H)-one, which can be obtained through the chlorination of pyridazin-3(2H)-one.

    Linker Formation: The propane-1,3-diyl linker is introduced by reacting 1,3-dibromopropane with the 6-chloropyridazin-3(2H)-one in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of two 6-chloropyridazin-3(2H)-one units with the propane-1,3-diyl linker under reflux conditions in an appropriate solvent like dimethylformamide.

Industrial Production Methods

Industrial production of 2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinones with various functional groups.

Scientific Research Applications

2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.

    Materials Science: Used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability or conductivity.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) depends on its specific application:

    Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.

    Receptor Antagonism: It may bind to receptors, blocking the interaction of endogenous ligands and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Ethane-1,2-diyl)bis(6-chloropyridazin-3(2H)-one): Similar structure but with an ethane linker instead of propane.

    2,2’-(Butane-1,4-diyl)bis(6-chloropyridazin-3(2H)-one): Similar structure but with a butane linker instead of propane.

Uniqueness

2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) is unique due to its specific linker length, which can influence its chemical reactivity, binding affinity, and overall molecular properties. The propane-1,3-diyl linker provides a balance between flexibility and rigidity, making it suitable for various applications.

Properties

CAS No.

674309-08-1

Molecular Formula

C11H10Cl2N4O2

Molecular Weight

301.13 g/mol

IUPAC Name

6-chloro-2-[3-(3-chloro-6-oxopyridazin-1-yl)propyl]pyridazin-3-one

InChI

InChI=1S/C11H10Cl2N4O2/c12-8-2-4-10(18)16(14-8)6-1-7-17-11(19)5-3-9(13)15-17/h2-5H,1,6-7H2

InChI Key

OEQYXLCXPPWBSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(N=C1Cl)CCCN2C(=O)C=CC(=N2)Cl

Origin of Product

United States

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